5-(3,4-dimethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one
Description
The compound 5-(3,4-dimethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one features a pyrrolone core substituted with distinct functional groups: a 3,4-dimethoxyphenyl ring (electron-donating), a 4-fluorobenzoyl moiety (electron-withdrawing), a hydroxyl group (polar), and a 1,3,4-thiadiazole heterocycle (aromatic, sulfur-containing). Synthesis of such compounds often requires optimized conditions (e.g., reduced temperature and ultrasonic activation) to avoid decomposition, as seen in related pyrrolone derivatives .
Properties
IUPAC Name |
(4E)-5-(3,4-dimethoxyphenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O5S/c1-29-14-8-5-12(9-15(14)30-2)17-16(18(26)11-3-6-13(22)7-4-11)19(27)20(28)25(17)21-24-23-10-31-21/h3-10,17,26H,1-2H3/b18-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVKWCYJZZWDPM-FBMGVBCBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2C4=NN=CS4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C(=O)N2C4=NN=CS4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(3,4-dimethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one is a synthetic derivative belonging to the pyrrolone class. Its unique structure incorporates various pharmacophores, including a thiadiazole ring and methoxy-substituted phenyl groups, which contribute to its biological activity. This article reviews the current understanding of its biological properties, including antibacterial, antiviral, and anticancer activities.
- Molecular Formula: C25H29FN2O5
- Molecular Weight: 456.51 g/mol
- CAS Number: 615272-54-3
Biological Activity Overview
The biological activities of this compound have been explored through various studies focusing on its interaction with different biological targets.
Antiviral Activity
Research indicates that compounds with similar structural motifs exhibit significant antiviral properties. For instance:
- Inhibition of Hepatitis C Virus (HCV) NS5B Polymerase: Compounds containing thiazolidinone and thiadiazole moieties have shown promise in inhibiting HCV replication by targeting the NS5B polymerase enzyme. The presence of an arylidene group enhances binding affinity and inhibitory potency .
| Compound | IC50 (µM) | Target |
|---|---|---|
| Thiazolidinone Derivative | 38.6 | HCV NS5B |
| Another Thiazolidinone | 42.5 | HCV NS5B |
Antibacterial and Antifungal Activity
Compounds with similar structures have demonstrated antibacterial and antifungal effects:
- Mechanism of Action: These compounds often target bacterial cell wall synthesis or disrupt membrane integrity. The incorporation of fluorinated aromatic rings has been associated with enhanced activity against resistant strains of bacteria .
Anticancer Activity
Several studies have reported on the antiproliferative effects of related compounds:
- Inhibition of Cancer Cell Lines: Compounds featuring the pyrrolone scaffold have shown significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism is thought to involve apoptosis induction and cell cycle arrest .
Case Studies
- Study on Antiviral Efficacy:
- Anticancer Screening:
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the substituents on the phenyl and thiadiazole rings significantly influence biological activity:
- Fluorine Substitution: Enhances lipophilicity and bioavailability.
- Methoxy Groups: May improve interaction with biological targets due to increased electron density.
Comparison with Similar Compounds
TDR32750 (Antimalarial Prototype) :
- Structure : Retains the pyrrolone core but differs in substituents. The A-ring (analogous to the 3,4-dimethoxyphenyl group here) was replaced with piperidine to improve solubility, while the ester group (metabolically labile) was removed .
- Properties: TDR32750 exhibited poor aqueous solubility and metabolic instability. Modifications in lead compounds (e.g., compound 56) achieved sub-nanomolar antimalarial potency and >100-fold selectivity over mammalian cells .
4-(4-Fluorobenzoyl)-5-(4-Fluorophenyl)-3-Hydroxy-1-[3-(1H-Imidazol-1-yl)Propyl]-1,5-Dihydro-2H-Pyrrol-2-One :
- Structure : Shares the 4-fluorobenzoyl and pyrrolone core but substitutes the thiadiazole with an imidazole-propyl chain .
- However, the thiadiazole in the target compound may confer greater aromatic stacking and metabolic stability due to reduced enzymatic recognition .
Heterocyclic Substituent Effects
Thiadiazole vs. Thiazole/Pyrazole Derivatives :
- Thiadiazole (Target Compound) : The 1,3,4-thiadiazole ring contributes to planarity and π-π stacking, as observed in isostructural thiazole derivatives (e.g., compounds 4 and 5 in ). These features enhance binding to hydrophobic enzyme pockets .
- Thiazole/Pyrazole Hybrids () : Crystallographic data show near-planar conformations with perpendicular fluorophenyl groups, suggesting similar spatial adaptability. However, thiadiazole’s sulfur atom may engage in unique dipole interactions or hydrogen bonding compared to nitrogen-rich thiazoles .
1,3,4-Thiadiazole vs. 1,3,4-Oxadiazole :
- In agricultural applications (), thiadiazole derivatives (e.g., 1,3,4-thiadiazoles) promoted plant growth at low concentrations, whereas oxadiazoles showed varied bioactivity.
Pharmacokinetic and Metabolic Stability
- Metabolic Instability in Pyrrolones : The ester group in TDR32750 was a metabolic liability. The target compound avoids esters, instead incorporating a stable 4-fluorobenzoyl group and thiadiazole, which resist oxidative metabolism .
- Improved Stability in Analogues : Compounds 17, 20, and 56 () achieved metabolic stability via halogenation and heterocycle incorporation—strategies mirrored in the target compound’s 4-fluorophenyl and thiadiazole motifs .
Comparative Data Tables
Table 1: Structural and Functional Comparison of Pyrrolone Derivatives
Table 2: Heterocyclic Substituent Effects
Q & A
Q. What are the standard synthetic routes for constructing the pyrrol-2-one core in this compound?
The pyrrol-2-one core is typically synthesized via base-assisted cyclization of hydroxy-pyrrolone precursors. For example, highlights a method using 5-hydroxy-3-phenyl-1,5-dihydro-2H-pyrrol-2-one derivatives reacted with aryl amines or phenols under reflux conditions in ethanol. Key steps include:
- Cyclocondensation of substituted aldehydes with amines or phenols.
- Optimization of reaction time and temperature (e.g., reflux for 2–10 hours).
- Characterization via NMR, NMR, FTIR, and HRMS to confirm regioselectivity and purity .
Q. How are spectroscopic techniques employed to verify the structural integrity of this compound?
Structural validation relies on multimodal spectroscopy:
- NMR : Identifies proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, hydroxyl groups at δ 9–10 ppm).
- NMR : Confirms carbonyl carbons (~170–180 ppm) and fluorinated/oxygenated aryl carbons.
- FTIR : Detects hydroxyl (3200–3500 cm) and carbonyl (1650–1750 cm) stretches.
- HRMS : Validates molecular weight and fragmentation patterns (e.g., loss of fluorobenzoyl or thiadiazolyl groups) .
Q. What solvent systems are optimal for recrystallization of structurally analogous compounds?
Mixed-solvent systems like DMF–EtOH (1:1) or MeOH are commonly used for recrystallization to enhance crystal purity and yield. For example, reports successful recrystallization of halogenated pyrrol-2-one derivatives in DMF, achieving high-purity single crystals suitable for X-ray diffraction .
Advanced Research Questions
Q. How can researchers address low synthetic yields in the preparation of fluorobenzoyl-substituted pyrrol-2-ones?
Low yields (e.g., 18% in ) often arise from steric hindrance or incomplete cyclization. Methodological improvements include:
- Extended reflux times : Heating for 10+ hours to drive cyclization.
- Catalyst screening : Testing Lewis acids (e.g., ZnCl) to accelerate ring closure.
- Precursor modification : Introducing electron-withdrawing groups (e.g., fluorine) to enhance reactivity .
Q. What strategies resolve contradictions between computational predictions and experimental structural data?
Discrepancies between DFT-calculated geometries and X-ray/NMR data require:
- Multi-technique validation : Cross-referencing crystallographic data (e.g., bond lengths, dihedral angles) with - HMBC correlations.
- Conformational analysis : Using variable-temperature NMR to assess dynamic effects.
- Crystallographic refinement : Adjusting for halogen substituent effects on packing, as seen in isostructural compounds () .
Q. How do heterocyclic substituents (e.g., thiadiazole) influence the compound’s electronic properties?
The 1,3,4-thiadiazole ring introduces electron-deficient character, altering reactivity and spectroscopic signatures:
- Electron-withdrawing effects : Reduces electron density on the pyrrol-2-one core, shifting NMR signals downfield.
- Hydrogen-bonding interactions : Thiadiazole N-atoms participate in intermolecular H-bonds, affecting solubility and crystallinity ().
- DFT modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
Methodological Considerations
Q. What protocols ensure reproducibility in heterocyclic functionalization reactions?
Critical steps include:
- Stoichiometric control : Maintain a 1:1 molar ratio of pyrrol-2-one precursors to heterocyclic reagents (e.g., thiadiazole derivatives).
- Inert atmosphere : Use nitrogen/argon to prevent oxidation of sensitive intermediates.
- Post-reaction workup : Quench with ice-water to precipitate products, followed by column chromatography (silica gel, hexane/EtOAc) for purification ().
Q. How can researchers design experiments to probe the compound’s stability under varying pH conditions?
- pH-dependent degradation studies : Incubate the compound in buffers (pH 1–13) at 37°C, monitoring decomposition via HPLC.
- Kinetic analysis : Calculate half-life () and identify degradation products using LC-MS.
- Structural hotspots : Target hydrolysis-prone groups (e.g., ester or amide linkages in related analogs) for stability optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
